molecular formula C12H11NO B3056589 Pyridine, 4-(phenylmethyl)-, 1-oxide CAS No. 7259-53-2

Pyridine, 4-(phenylmethyl)-, 1-oxide

Cat. No.: B3056589
CAS No.: 7259-53-2
M. Wt: 185.22 g/mol
InChI Key: NRTWGZHROYJTNL-UHFFFAOYSA-N
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Description

Pyridine, 4-(phenylmethyl)-, 1-oxide is an organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a phenylmethyl group attached to the fourth position of the pyridine ring and an oxygen atom bonded to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 4-(phenylmethyl)-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of pyridine derivatives using peracids such as peracetic acid or hydrogen peroxide in the presence of acetic acid . The reaction typically requires controlled conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of pyridine N-oxides often involves the use of large-scale oxidation processes. These processes may utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The choice of oxidizing agents and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(phenylmethyl)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., peracetic acid) under controlled temperature conditions.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Various electrophiles and nucleophiles under appropriate reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher-order N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridine, 4-(phenylmethyl)-, 1-oxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridine, 4-(phenylmethyl)-, 1-oxide involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles . The compound can also participate in various catalytic processes, enhancing the efficiency of chemical reactions.

Comparison with Similar Compounds

  • Pyridine N-oxide
  • Pyridine, 4-methyl-, 1-oxide
  • Pyridine, 4-(phenylmethyl)-

Comparison: Pyridine, 4-(phenylmethyl)-, 1-oxide is unique due to the presence of both the phenylmethyl group and the N-oxide functionality. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, compared to other pyridine derivatives .

Properties

IUPAC Name

4-benzyl-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTWGZHROYJTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311288
Record name 4-Benzyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7259-53-2
Record name Pyridine, 4-(phenylmethyl)-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7259-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC241067
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-benzylpyridine (5 mL, 30 mmol), acetic acid (30 mL) and 30% hydrogen peroxide (10 mL) was heated at 80-90° C. for 5 h. Concentration under reduced pressure gave an oil that was diluted with NaHCO3 (100 mL) and extracted with CH2Cl2 (2×100 mL). The collected organic phase was washed with brine (100 mL) and evaporated in vacuo to give the title compound as a colorless oil (5.68 g, 98%): 1H NMR (DMSO-d6) δ3.90 (s, 2H), 7.15-7.35 (m, 7H), 8.08 (d, J=6.3 Hz, 2H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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